3,3-difluoro-2,2-dimethylazetidine hydrochloride
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Overview
Description
3,3-difluoro-2,2-dimethylazetidine hydrochloride is a chemical compound with the molecular formula C5H10ClF2N. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-2,2-dimethylazetidine hydrochloride typically involves the reaction of 3,3-difluoro-2,2-dimethylazetidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often produced in batch reactors, and the final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-2,2-dimethylazetidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
3,3-difluoro-2,2-dimethylazetidine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Research: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-difluoro-2,2-dimethylazetidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
- 3,3-difluoroazetidine hydrochloride
- 2,2-dimethylazetidine hydrochloride
- 3,3-difluoro-2-methylazetidine hydrochloride
Uniqueness
3,3-difluoro-2,2-dimethylazetidine hydrochloride is unique due to the presence of both fluorine and dimethyl groups on the azetidine ring. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound in various research fields .
Properties
CAS No. |
2751614-28-3 |
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Molecular Formula |
C5H10ClF2N |
Molecular Weight |
157.59 g/mol |
IUPAC Name |
3,3-difluoro-2,2-dimethylazetidine;hydrochloride |
InChI |
InChI=1S/C5H9F2N.ClH/c1-4(2)5(6,7)3-8-4;/h8H,3H2,1-2H3;1H |
InChI Key |
GFVQPGXWWIFHCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CN1)(F)F)C.Cl |
Purity |
95 |
Origin of Product |
United States |
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